molecular formula C17H16N2O6 B4981379 2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine

2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine

Cat. No.: B4981379
M. Wt: 344.32 g/mol
InChI Key: VYKJKFHHJVXARA-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine is a complex organic compound characterized by the presence of two benzodioxole rings These rings are connected via an ethanamine chain, with one of the benzodioxole rings substituted with a nitro group

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-19(21)13-7-17-16(24-10-25-17)6-12(13)8-18-4-3-11-1-2-14-15(5-11)23-9-22-14/h1-2,5-7,18H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKJKFHHJVXARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps:

    Formation of 1,3-benzodioxole: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions.

    Amination: The ethanamine chain is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated benzodioxole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated, nitrated, sulfonated derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole rings may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an ethanol group instead of an ethanamine chain.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Lacks the nitro group, simpler structure.

    6-Amino-1,3-benzodioxol-5-yl cyanide: Contains an amino group and a cyanide group, different functional groups.

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine is unique due to the combination of its nitro-substituted benzodioxole rings and the ethanamine chain. This structure provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

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